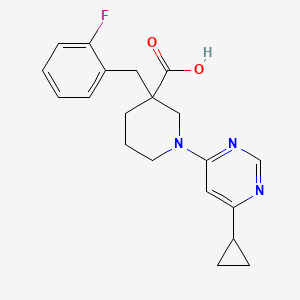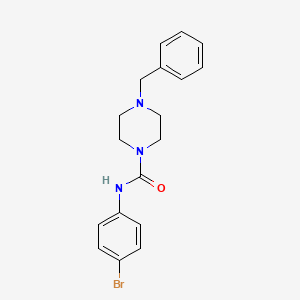
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the central nervous system. Inhibition of GABA-AT leads to an increase in GABA levels, which can have therapeutic effects in various neurological and psychiatric disorders.
Mécanisme D'action
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid works by inhibiting GABA-AT, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. An increase in GABA levels can lead to a decrease in neuronal excitability, which can have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid has been shown to increase GABA levels in various regions of the brain, including the cortex, hippocampus, and striatum. It has also been shown to increase the expression of GABA receptors in the brain. These effects can lead to a decrease in neuronal excitability and an increase in inhibitory tone, which can have therapeutic effects in various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid is a potent and selective inhibitor of GABA-AT, which makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, its high potency can also make it difficult to use in certain experiments, as it may lead to non-specific effects. Additionally, its selectivity for GABA-AT may limit its use in studying other pathways that are involved in the regulation of GABA levels.
Orientations Futures
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid has shown promising results in preclinical and clinical studies for the treatment of various neurological and psychiatric disorders. Future research could focus on further understanding the mechanism of action of 1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid and its effects on other neurotransmitter systems. Additionally, studies could explore the potential of 1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid in combination with other drugs for the treatment of complex disorders such as addiction and depression. Finally, research could focus on developing new analogs of 1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid with improved pharmacokinetic properties and selectivity.
Méthodes De Synthèse
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyrimidine ring, followed by the introduction of a piperidine ring and a carboxylic acid group. The final step involves the introduction of a fluoro-substituted benzyl group.
Applications De Recherche Scientifique
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid has been extensively studied in preclinical and clinical settings for its potential therapeutic effects in various neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. Clinical trials have also shown promising results in the treatment of cocaine addiction and alcohol use disorder.
Propriétés
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-3-[(2-fluorophenyl)methyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c21-16-5-2-1-4-15(16)11-20(19(25)26)8-3-9-24(12-20)18-10-17(14-6-7-14)22-13-23-18/h1-2,4-5,10,13-14H,3,6-9,11-12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTVNMMJIWDASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)(CC4=CC=CC=C4F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5482391.png)
![methyl 2-{2,4-dioxo-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5482395.png)

![N-(4-methoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5482415.png)
![4-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5482420.png)

![2-{[5-(5-bromo-2-furyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5482432.png)
![5-nitro-6-(2-{5-[2-(trifluoromethyl)phenyl]-2-furyl}vinyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5482439.png)
![4-methoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5482446.png)

![N-{2-[2-amino-4-(cyclobutylamino)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]-2-oxoethyl}urea](/img/structure/B5482454.png)
![7-(2,5-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5482459.png)
![7-[2-methyl-2-(1H-pyrrol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5482467.png)
